Cas no 134653-81-9 (Ethyl 6-(tert-butyl)-4-oxo-4H-pyran-3-carboxylate)

Ethyl 6-(tert-butyl)-4-oxo-4H-pyran-3-carboxylate is a pyran-based ester compound with a tert-butyl substituent at the 6-position, offering enhanced steric and electronic properties. The 4-oxo (ketone) and 3-carboxylate functional groups contribute to its reactivity, making it a versatile intermediate in organic synthesis, particularly for heterocyclic and medicinal chemistry applications. The tert-butyl group improves stability and can influence regioselectivity in reactions. This compound is useful in the preparation of pharmacologically active molecules, agrochemicals, or functional materials due to its structural rigidity and modifiable ester group. Its well-defined molecular structure ensures consistent performance in synthetic pathways.
Ethyl 6-(tert-butyl)-4-oxo-4H-pyran-3-carboxylate structure
134653-81-9 structure
Product Name:Ethyl 6-(tert-butyl)-4-oxo-4H-pyran-3-carboxylate
CAS No:134653-81-9
MF:C12H16O4
MW:224.253044128418
CID:1024198
PubChem ID:15073226
Update Time:2025-06-13

Ethyl 6-(tert-butyl)-4-oxo-4H-pyran-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 6-(tert-butyl)-4-oxo-4H-pyran-3-carboxylate
    • ethyl 6-tert-butyl-4-oxopyran-3-carboxylate
    • DB-343030
    • 134653-81-9
    • 6-tert-Butyl-4-oxo-4H-pyran-3-carboxylic acid ethyl ester
    • Ethyl6-(tert-butyl)-4-oxo-4H-pyran-3-carboxylate
    • ethyl 6-tert-butyl-4-oxo-4h-pyran-3-carboxylate
    • MCVPTHYFVGKZET-UHFFFAOYSA-N
    • A910368
    • SCHEMBL842992
    • DTXSID20567822
    • Inchi: 1S/C12H16O4/c1-5-15-11(14)8-7-16-10(6-9(8)13)12(2,3)4/h6-7H,5H2,1-4H3
    • InChI Key: MCVPTHYFVGKZET-UHFFFAOYSA-N
    • SMILES: O1C=C(C(=O)OCC)C(C=C1C(C)(C)C)=O

Computed Properties

  • Exact Mass: 224.10485899g/mol
  • Monoisotopic Mass: 224.10485899g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 369
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 52.6Ų

Ethyl 6-(tert-butyl)-4-oxo-4H-pyran-3-carboxylate Security Information

  • Storage Condition:Sealed in dry,2-8°C

Ethyl 6-(tert-butyl)-4-oxo-4H-pyran-3-carboxylate Pricemore >>

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Ethyl 6-(tert-butyl)-4-oxo-4H-pyran-3-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:134653-81-9)Ethyl 6-(tert-butyl)-4-oxo-4H-pyran-3-carboxylate
Order Number:A910368
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:38
Price ($):548.0
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Additional information on Ethyl 6-(tert-butyl)-4-oxo-4H-pyran-3-carboxylate

Comprehensive Overview of Ethyl 6-(tert-butyl)-4-oxo-4H-pyran-3-carboxylate (CAS No. 134653-81-9)

Ethyl 6-(tert-butyl)-4-oxo-4H-pyran-3-carboxylate (CAS No. 134653-81-9) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, agrochemical development, and material science. This compound, characterized by its unique pyran ring structure and ester functional group, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C12H16O4, and distinct properties make it a valuable asset for researchers exploring novel applications in drug design and functional materials.

The growing interest in Ethyl 6-(tert-butyl)-4-oxo-4H-pyran-3-carboxylate aligns with current trends in sustainable chemistry and green synthesis. Researchers are increasingly focusing on eco-friendly methodologies to produce such intermediates, reducing environmental impact while maintaining high yields. This compound's tert-butyl group enhances its stability, making it suitable for various catalytic reactions, a topic frequently searched in academic databases and AI-driven research platforms.

One of the most searched questions related to this compound is: "What are the applications of Ethyl 6-(tert-butyl)-4-oxo-4H-pyran-3-carboxylate in medicinal chemistry?" Studies suggest its potential as a building block for heterocyclic compounds, which are pivotal in developing antimicrobial and anti-inflammatory agents. The 4H-pyran core is particularly noteworthy, as it mimics bioactive structures found in natural products, a hotspot in current drug discovery efforts.

In material science, CAS No. 134653-81-9 is explored for its role in designing advanced polymers and coatings. Its carboxylate moiety allows for functionalization, enabling the creation of materials with tailored properties like UV resistance or biodegradability. These applications resonate with industries seeking sustainable alternatives, a trend dominating search queries in engineering and environmental science forums.

From a synthetic perspective, the compound's ethyl ester group offers flexibility in further derivatization. Chemists often inquire about "optimized synthesis routes for Ethyl 6-(tert-butyl)-4-oxo-4H-pyran-3-carboxylate," highlighting the demand for efficient protocols. Recent advancements in microwave-assisted and flow chemistry have shown promise in improving its production scalability, addressing a key industry challenge.

Analytical characterization of Ethyl 6-(tert-butyl)-4-oxo-4H-pyran-3-carboxylate typically involves techniques like NMR, HPLC, and mass spectrometry. These methods ensure purity and validate structural integrity, critical for regulatory compliance in pharmaceutical applications. The compound's spectral data is frequently referenced in open-access databases, supporting reproducibility in research—a priority for collaborative scientific communities.

As the scientific community leans toward interdisciplinary approaches, CAS No. 134653-81-9 bridges gaps between chemistry, biology, and engineering. Its adaptability to cross-coupling reactions and compatibility with biocatalysts exemplify its relevance in modern synthetic strategies. This aligns with search trends emphasizing "multifunctional intermediates for green chemistry," reflecting a broader shift toward sustainable innovation.

In conclusion, Ethyl 6-(tert-butyl)-4-oxo-4H-pyran-3-carboxylate represents a compelling case study in the evolution of specialty chemicals. Its structural features, coupled with diverse applications, position it as a compound of enduring interest. Future research will likely explore its untapped potential, driven by advancements in computational modeling and automation—a trajectory mirrored in today's most pressing scientific inquiries.

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Amadis Chemical Company Limited
(CAS:134653-81-9)Ethyl 6-(tert-butyl)-4-oxo-4H-pyran-3-carboxylate
A910368
Purity:99%
Quantity:1g
Price ($):548.0
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